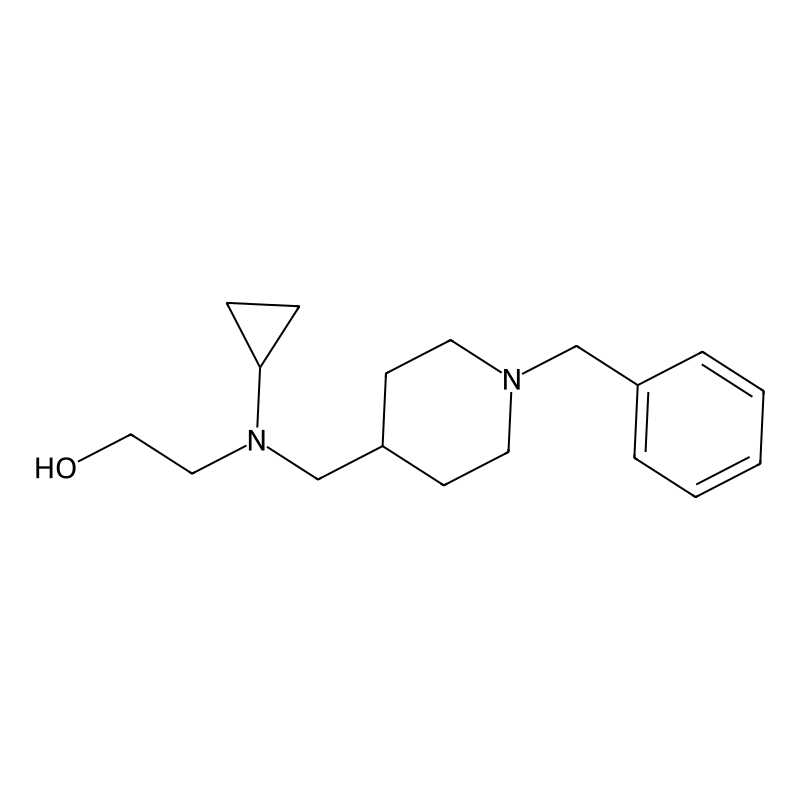

2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a benzyl group, a cyclopropyl group, and an ethanol moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 290.42 g/mol. Its structure contributes to its potential applications in medicinal chemistry and pharmacology, particularly in the development of pharmaceuticals targeting various biological pathways.

- Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, which can convert the alcohol group into ketones or aldehydes.

- Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into different amine derivatives.

- Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles, often utilizing reagents like alkyl halides or acyl chlorides.

The specific conditions for these reactions can vary, often requiring controlled environments to optimize yield and purity.

Research indicates that 2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol exhibits significant biological activity. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, potentially influencing various biological pathways. Its interactions with specific molecular targets may lead to therapeutic effects, making it a candidate for further investigation in pharmacological studies.

The synthesis of 2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multi-step organic synthesis techniques:

- Formation of the Piperidine Intermediate: The synthesis often begins with the preparation of the piperidine ring, which is then reacted with benzyl halides under basic conditions.

- Introduction of the Cyclopropyl Group: The next step involves incorporating the cyclopropyl group through appropriate coupling reactions.

- Addition of the Ethanol Moiety: Finally, the ethanol moiety is introduced to complete the synthesis.

In industrial settings, these methods may be optimized for large-scale production using automated reactors and continuous flow techniques to enhance efficiency and product quality.

2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol has several potential applications:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds targeting central nervous system disorders.

- Organic Synthesis: This compound is utilized as a building block for more complex molecules in various chemical processes.

- Biological Studies: It is investigated for its structure-activity relationships in piperidine derivatives, contributing to drug development efforts.

Understanding how 2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol interacts with biological systems is crucial for assessing its therapeutic potential. Key areas of study include:

- Receptor Binding: Investigating how this compound binds to specific receptors can provide insights into its mechanism of action.

- Enzyme Inhibition: Studies focusing on its ability to inhibit certain enzymes will help elucidate its biological effects and therapeutic applications.

Several compounds share structural similarities with 2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol. Here are some notable examples:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(Benzylpiperidin-4-yl)methanol | Benzylpiperidine backbone; hydroxymethyl group | Analgesic properties |

| N-(1-benzylpiperidin-4-yl)propanamide | Benzylpiperidine; amide linkage | Antinociceptive effects |

| 2-Amino-4-(1-piperidine)pyridine derivatives | Contains piperidine and pyridine rings | Potential neuroactive properties |

Uniqueness

The uniqueness of 2-[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structural features may lead to pharmacological activities not present in its analogs, making it valuable for research and development in various scientific fields.